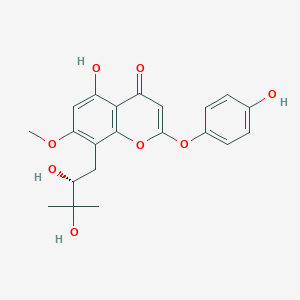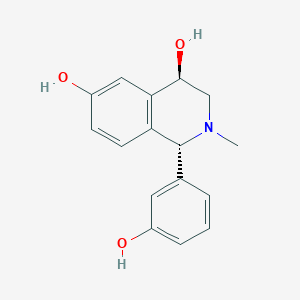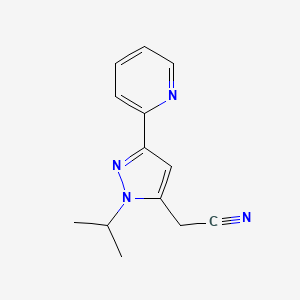
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile is an organic compound that features a pyrazole ring substituted with an isopropyl group and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile typically involves the formation of the pyrazole ring followed by the introduction of the isopropyl and pyridine substituents. One common method involves the cyclization of appropriate hydrazines with 1,3-diketones, followed by subsequent functional group modifications to introduce the isopropyl and pyridine groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize yield. Techniques such as continuous flow chemistry and the use of automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a ligand in the study of biological systems, helping to elucidate the function of various biomolecules.
Medicine: The compound has potential as a pharmaceutical intermediate, contributing to the development of new drugs with improved efficacy and safety profiles.
Industry: It can be used in the production of specialty chemicals and advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 2-(1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-ethyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
- 2-(1-propyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile
Uniqueness
The uniqueness of 2-(1-isopropyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl)acetonitrile lies in its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the isopropyl group may influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C13H14N4 |
|---|---|
Molekulargewicht |
226.28 g/mol |
IUPAC-Name |
2-(2-propan-2-yl-5-pyridin-2-ylpyrazol-3-yl)acetonitrile |
InChI |
InChI=1S/C13H14N4/c1-10(2)17-11(6-7-14)9-13(16-17)12-5-3-4-8-15-12/h3-5,8-10H,6H2,1-2H3 |
InChI-Schlüssel |
ZVHKKHVKQKJSCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CC(=N1)C2=CC=CC=N2)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)
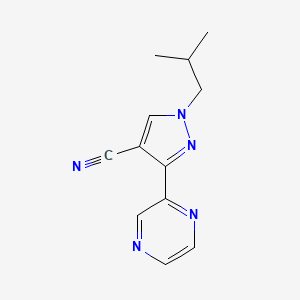

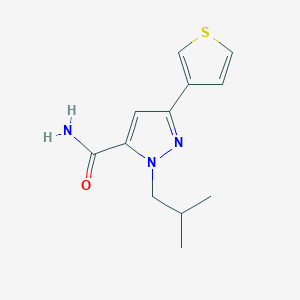
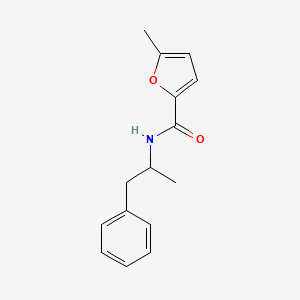
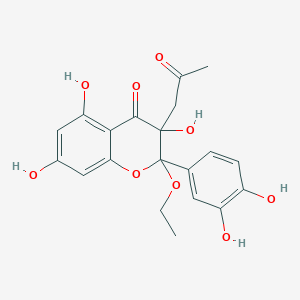
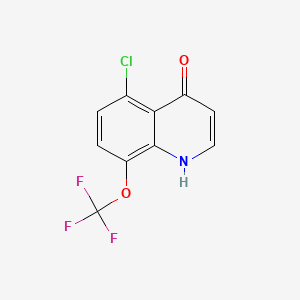
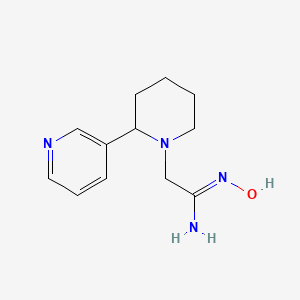
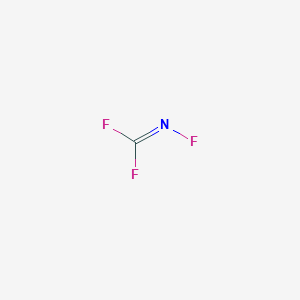

![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
